molecular formula C18H20N2O3S B2969870 N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide CAS No. 1208535-46-9

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B2969870
CAS No.: 1208535-46-9
M. Wt: 344.43
InChI Key: BWMPCDPELSYJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a central phenyl ring substituted at the 3-position with a 2-oxopiperidin-1-yl moiety and a 1-phenylmethanesulfonamide group. The 2-oxopiperidin-1-yl group introduces a six-membered lactam ring, which may confer conformational rigidity and hydrogen-bonding capabilities, while the sulfonamide moiety is a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition and solubility modulation .

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18-11-4-5-12-20(18)17-10-6-9-16(13-17)19-24(22,23)14-15-7-2-1-3-8-15/h1-3,6-10,13,19H,4-5,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPCDPELSYJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting from inexpensive and readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The reactions are typically carried out under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The target compound’s 3-(2-oxopiperidin-1-yl)phenyl group distinguishes it from analogs in , which feature 3-(substituted phenoxy)phenyl moieties (e.g., chloro, cyano, or trifluoromethyl substituents). For example:

  • Compound 9: N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide contains a phenoxy linker with electron-withdrawing groups (Cl, CF₃), enhancing lipophilicity and metabolic stability .
  • Compound 8: N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide incorporates a cyano group, which may improve binding affinity through dipole interactions .

Piperidone rings are known to enhance solubility and serve as hydrogen-bond acceptors, which could influence target engagement .

Sulfonamide Chain Modifications

The target compound shares its 1-phenylmethanesulfonamide chain with compounds 8–11 from . However, other analogs employ bulkier or fluorinated chains:

  • Compound 5 : 4,4,4-Trifluorobutane-1-sulfonamide chain increases hydrophobicity and may enhance blood-brain barrier penetration .

The 1-phenylmethanesulfonamide group in the target compound balances hydrophobicity and steric demand, favoring interactions with shallow protein pockets.

Comparison with Apixaban ()

Apixaban, a clinically approved anticoagulant, shares the 2-oxopiperidin-1-yl motif but differs in core structure (pyrazolo-pyridine carboxamide vs. sulfonamide). Key distinctions:

  • Pharmacological role : Apixaban inhibits Factor Xa via its pyrazolo-pyridine core, while the sulfonamide group in the target compound may target divergent pathways (e.g., kinase inhibition or ion channel modulation) .

Research Implications and Limitations

  • Structural insights: The 2-oxopiperidin-1-yl group may improve solubility compared to halogenated phenoxy analogs, though direct pharmacological data are lacking .
  • Synthetic challenges: Phenoxy-linked analogs () achieve higher yields (78–92%) due to optimized reaction conditions, whereas piperidine-containing compounds may require more complex synthetic routes.

Biological Activity

N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 352.3871 g/mol
  • CAS Number : 941873-56-9
  • SMILES Notation : O=C1CCCCN1c1cccc(c1)NC(=O)C(=O)NCc1ccccn1

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticonvulsant Activity : Some derivatives have shown significant anticonvulsant effects, suggesting potential use in epilepsy treatment. The mechanism appears to involve modulation of benzodiazepine receptors and other pathways .

Anticonvulsant Activity

A study on a related compound indicated that it showed considerable anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock Seizure) models. The activity was attributed to interactions with neurotransmitter systems, particularly those involving GABA receptors .

Antitumor Properties

Another area of exploration includes the compound's potential antitumor effects. Research has indicated that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .

Data Table: Summary of Biological Activities

Activity Type Model Used Effect Observed Reference
AnticonvulsantPTZ, MESSignificant anticonvulsant activity
AntitumorIn vitro cell linesInduction of apoptosis
Enzyme InhibitionVarious enzymesInhibition of specific enzyme activities

Case Study 1: Anticonvulsant Efficacy

A series of experiments were conducted using a range of similar compounds to assess their efficacy in seizure models. Results indicated that compounds with piperidine moieties, like this compound, demonstrated enhanced anticonvulsant properties compared to standard treatments.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies suggested that this effect was mediated through apoptosis and cell cycle arrest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.